molecular formula C11H19N3O B14796598 1-[(3-Propyl-1,2-oxazol-5-yl)methyl]piperazine

1-[(3-Propyl-1,2-oxazol-5-yl)methyl]piperazine

Cat. No.: B14796598
M. Wt: 209.29 g/mol
InChI Key: VJHDVHKTBYPOLS-UHFFFAOYSA-N
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Description

1-[(3-Propylisoxazol-5-yl)methyl]piperazine is a compound that belongs to the class of isoxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-propylisoxazol-5-yl)methyl]piperazine typically involves the reaction of 3-propylisoxazole with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Propylisoxazol-5-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like NaH in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[(3-Propylisoxazol-5-yl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-propylisoxazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Isopropylisoxazol-5-yl)methanamine hydrochloride
  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
  • 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Uniqueness

1-[(3-Propylisoxazol-5-yl)methyl]piperazine is unique due to its specific structural features and the presence of both the isoxazole and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

5-(piperazin-1-ylmethyl)-3-propyl-1,2-oxazole

InChI

InChI=1S/C11H19N3O/c1-2-3-10-8-11(15-13-10)9-14-6-4-12-5-7-14/h8,12H,2-7,9H2,1H3

InChI Key

VJHDVHKTBYPOLS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=C1)CN2CCNCC2

Origin of Product

United States

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